molecular formula C16H24O2 B14853206 3-Tert-butyl-2-(cyclohexyloxy)phenol

3-Tert-butyl-2-(cyclohexyloxy)phenol

Cat. No.: B14853206
M. Wt: 248.36 g/mol
InChI Key: YLAGTGJRRGXHCK-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . This compound is a phenolic derivative, characterized by the presence of a tert-butyl group and a cyclohexyloxy group attached to the phenol ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-(cyclohexyloxy)phenol typically involves the alkylation of phenol with tert-butyl and cyclohexyloxy groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The cyclohexyloxy group can be introduced through a condensation reaction with cyclohexanol under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale alkylation and condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-(cyclohexyloxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-(cyclohexyloxy)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-2-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in specific research and industrial applications .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

3-tert-butyl-2-cyclohexyloxyphenol

InChI

InChI=1S/C16H24O2/c1-16(2,3)13-10-7-11-14(17)15(13)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3

InChI Key

YLAGTGJRRGXHCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)OC2CCCCC2

Origin of Product

United States

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